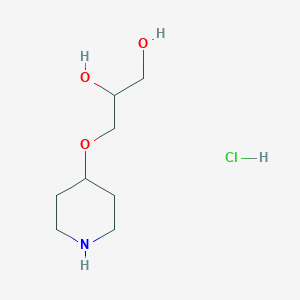

3-(Piperidin-4-yloxy)propane-1,2-diol hcl

Description

Significance of Piperidine (B6355638) Scaffolds in Complex Molecular Architectures

The piperidine scaffold is one of the most important synthetic fragments for the design and construction of drugs. nih.gov Its three-dimensional, flexible ring structure is an ideal framework for targeting biological receptors, allowing for precise spatial orientation of functional groups. atamanchemicals.comresearchgate.net This structural feature is crucial in medicinal chemistry, where the interaction between a small molecule and a biological target is highly dependent on stereochemistry and conformation. rsc.org

The integration of piperidine moieties into larger, more complex molecules can modulate critical properties, including:

Physicochemical Properties: Influencing solubility, lipophilicity (LogP), and basicity (pKa), which are key determinants of a drug's pharmacokinetic profile. researchgate.net

Biological Activity: Serving as a core structure for numerous classes of pharmaceuticals, including antipsychotics, antidepressants, and analgesics. atamanchemicals.comijnrd.org

Pharmacokinetic Profile: Improving absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.net

The ability to functionalize the piperidine ring at various positions allows chemists to create extensive libraries of compounds for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds in drug discovery. acs.org The synthesis of chiral piperidine scaffolds, in particular, is a promising strategy for enhancing biological activity and selectivity while potentially reducing off-target effects. researchgate.net

Research Context of 3-(Piperidin-4-yloxy)propane-1,2-diol HCl within Advanced Organic Synthesis

Within the broad class of piperidine derivatives, this compound emerges as a compound of interest in advanced organic synthesis. Its structure combines the foundational piperidine ring with a propane-1,2-diol side chain via an ether linkage. This diol functionality offers multiple sites for hydrogen bonding and potential further chemical modification, making it a versatile building block. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

The synthesis of such molecules typically involves key organic reactions. Common strategies for forming the ether linkage in related structures include nucleophilic substitution, often by reacting a piperidinol derivative with a suitable electrophile like an epoxide (e.g., epichlorohydrin) under basic conditions, followed by salt formation with hydrochloric acid. The synthesis of complex piperidine derivatives is an active area of research, with methodologies focused on achieving high stereoselectivity and efficiency. nih.govmdpi.com

Below is a table summarizing the key chemical properties of the compound.

| Property | Value |

| IUPAC Name | 3-(piperidin-4-yloxy)propane-1,2-diol;hydrochloride |

| Molecular Formula | C₈H₁₈ClNO₃ |

| Molecular Weight | 211.69 g/mol |

| Canonical SMILES | C1CNCCC1OCC(CO)O.Cl |

| CAS Number | 2007908-76-9 |

| Topological Polar Surface Area | 61.72 Ų |

| Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Data sourced from ChemScene. chemscene.com

Overview of Advanced Methodological Approaches in Chemical Compound Investigation

The structural elucidation and characterization of novel chemical compounds like this compound rely on a suite of advanced analytical techniques. theindustryleaders.org These methods provide detailed information about molecular structure, connectivity, purity, and composition. cfpie.com

Spectroscopic Techniques are fundamental for determining molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule. nih.govmdpi.com Advanced 2D NMR techniques (e.g., COSY, HMBC) can establish the connectivity between atoms, which is crucial for confirming the structure of complex derivatives. numberanalytics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. cfpie.com For this compound, IR would show characteristic peaks for O-H (hydroxyl), C-H (alkane), and C-O-C (ether) bonds.

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. cfpie.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized compound. nih.gov

Chromatographic Techniques are essential for separating and purifying compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of a compound and to isolate it from byproducts. theindustryleaders.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile compounds. numberanalytics.com

Hyphenated Techniques , which combine separation and detection methods, offer enhanced analytical power. numberanalytics.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples the separation power of GC with the detection capabilities of MS, providing structural information for each separated component of a mixture. numberanalytics.com

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is invaluable for analyzing a wide range of compounds, including those that are non-volatile or thermally unstable. cfpie.comnumberanalytics.com

The following table summarizes these key analytical methodologies.

| Technique | Abbreviation | Primary Application in Chemical Compound Investigation |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidating the carbon-hydrogen framework and atomic connectivity of a molecule. nih.govmdpi.com |

| Infrared Spectroscopy | IR | Identifying functional groups present in a molecule. cfpie.com |

| Mass Spectrometry | MS | Determining molecular weight and confirming molecular formula. cfpie.comnih.gov |

| High-Performance Liquid Chromatography | HPLC | Separating, quantifying, and purifying compounds in a mixture. theindustryleaders.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analyzing and identifying individual components of complex volatile mixtures. numberanalytics.com |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analyzing and identifying compounds that are non-volatile or thermally labile. numberanalytics.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO3 |

|---|---|

Molecular Weight |

211.68 g/mol |

IUPAC Name |

3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |

InChI Key |

CCYSXYSCVBSLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC(CO)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl and Analogues

Retrosynthetic Analysis of the 3-(Piperidin-4-yloxy)propane-1,2-diol HCl Scaffold

This primary disconnection leads to two main precursors:

Piperidin-4-ol : A readily available or synthetically accessible heterocyclic alcohol. The synthesis of this core structure is a major focus, with various methods available to generate substituted or functionalized versions.

A C3 Electrophile : A reactive three-carbon unit that can introduce the propane-1,2-diol group. Common reagents for this purpose include epichlorohydrin, glycidol (B123203), or 3-chloro-1,2-propanediol. The choice of this reagent is critical for controlling the stereochemistry of the final diol.

A deeper retrosynthetic cut can be made within the piperidine (B6355638) ring itself. The piperidin-4-ol precursor can be traced back to a corresponding pyridine (B92270) derivative, such as 4-hydroxypyridine (B47283) or a protected variant, which can be reduced to the saturated piperidine ring. Alternatively, the piperidine ring can be constructed from an acyclic precursor through intramolecular cyclization strategies. This multi-faceted retrosynthetic approach allows for flexibility in the synthesis, enabling the incorporation of diverse functionalities on the piperidine ring to produce a range of analogues.

Targeted Synthesis of the Piperidine Core Structure

The piperidine ring is a prevalent structural motif in a vast number of pharmaceutical compounds and natural alkaloids. rsc.org Consequently, numerous synthetic methods have been developed for its construction and functionalization.

Direct functionalization of a pre-formed piperidine ring offers an efficient route to substituted analogues. A significant challenge in this approach is achieving high levels of regio- and stereoselectivity. Modern catalytic methods have provided powerful solutions to this problem. Rhodium-catalyzed C-H insertion reactions, for instance, allow for the direct functionalization of piperidine at specific positions. d-nb.infonih.gov The selectivity of these reactions can be finely tuned by the choice of both the catalyst and the nitrogen-protecting group. d-nb.infonih.govnih.gov This catalyst-controlled approach can direct functionalization to the C2, C3, or C4 positions, providing access to a wide array of positional analogues. nih.govnih.gov For the synthesis of the this compound scaffold, methods that selectively functionalize the C4 position are of particular interest.

| Catalyst | N-Protecting Group | Position Functionalized | Selectivity Control |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | Catalyst/Protecting Group |

| Rh₂(R-TPPTTL)₄ | N-Brosyl | C2 | Catalyst/Protecting Group |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | Catalyst/Protecting Group |

This table summarizes catalyst and protecting group combinations for the site-selective C-H functionalization of piperidine rings, as demonstrated in rhodium-catalyzed reactions. Data sourced from multiple studies. d-nb.infonih.govnih.gov

An alternative strategy for indirect functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. d-nb.inforesearchgate.net This method has been successfully used to prepare 3-substituted piperidine analogues. d-nb.info

Building the piperidine ring from acyclic precursors is a versatile strategy that allows for the introduction of substituents at various positions from the outset. A wide range of intramolecular cyclization methods have been developed for this purpose. nih.gov These reactions typically involve a substrate containing a nitrogen source (like an amine) and one or more reactive sites that facilitate ring closure. nih.gov

Prominent methodologies include:

Radical-Mediated Cyclization : This approach involves the generation of a radical that initiates an intramolecular cyclization cascade. For example, the Hofmann-Löffler reaction utilizes the decomposition of an N-halogenated amine in the presence of a strong acid to generate a nitrogen radical, which then abstracts an intramolecular hydrogen to ultimately form a pyrrolidine (B122466) or piperidine ring. wikipedia.org

Metal-Catalyzed Cyclization : Transition metals can catalyze the cyclization of amino-alkenes or amino-alkynes to form the piperidine ring. nih.gov

Electrophilic Cyclization : In this method, an electrophilic species activates a double or triple bond in the acyclic precursor, which is then attacked by the internal nitrogen nucleophile to close the ring. nih.gov

Electroreductive Cyclization : This electrochemical method uses the reduction of an imine in the presence of a terminal dihaloalkane to construct piperidine and pyrrolidine derivatives, offering a green and sustainable alternative to traditional methods. nih.gov

These ring-construction strategies provide robust pathways to variously substituted piperidine cores, which can then be elaborated to form the desired final products.

One of the most common and powerful methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. nih.gov This approach is attractive due to the wide availability of functionalized pyridines. nih.gov However, the aromatic stability of the pyridine ring and its potential to poison catalysts can make this transformation challenging. chemrxiv.org

Significant progress has been made in developing robust catalytic systems for this reduction.

Homogeneous Catalysis : Iridium(III)-based catalysts have been shown to be highly effective for the ionic hydrogenation of pyridines to piperidines. chemrxiv.org This method is notable for its tolerance of highly reduction-sensitive functional groups, including nitro, azido, and bromo groups, allowing for the synthesis of complex multi-substituted piperidines. chemrxiv.org Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts is another effective homogeneous method that can produce chiral piperidines with high diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net

Heterogeneous Catalysis : Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for pyridine hydrogenation, particularly for synthesizing fluorinated piperidines from fluoropyridine precursors. nih.gov These methods are often robust and allow for cis-selective hydrogenation. nih.gov

Electrocatalytic Hydrogenation : Electrochemical methods using catalysts like carbon-supported rhodium offer a sustainable alternative to traditional hydrogenation using high-pressure H₂ gas. nih.gov This technique can achieve quantitative conversion of pyridine to piperidine under mild conditions. nih.gov

| Catalyst System | Method | Key Features |

| Iridium(III) Complex | Homogeneous Ionic Hydrogenation | Tolerates sensitive functional groups (nitro, azido, bromo). chemrxiv.org |

| Rhodium Complex | Homogeneous Transfer Hydrogenation | Asymmetric synthesis from pyridinium salts; high stereoselectivity. dicp.ac.cnresearchgate.net |

| Palladium on Carbon (Pd/C) | Heterogeneous Hydrogenation | Effective for fluorinated pyridines; cis-selective. nih.gov |

| Carbon-Supported Rhodium (Rh/C) | Electrocatalytic Hydrogenation | Milder conditions (no high-pressure H₂); high yield. nih.gov |

This table provides a comparative overview of different catalytic systems for the hydrogenation of pyridine precursors to piperidines.

Synthesis of the Propane-1,2-diol Ether Moiety

Once the piperidin-4-ol core is obtained, the final key step is the formation of the ether linkage with the propane-1,2-diol side chain.

The formation of the ether bond is typically achieved through an O-alkylation reaction. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.com In the context of synthesizing 3-(Piperidin-4-yloxy)propane-1,2-diol, this involves the reaction of the alkoxide of piperidin-4-ol (formed by deprotonation with a suitable base) with a reactive three-carbon electrophile. francis-press.com

Common electrophilic reagents include:

Epichlorohydrin : This reagent reacts with the piperidin-4-ol alkoxide via nucleophilic substitution on the chloromethyl group, followed by the opening of the epoxide ring under the reaction or workup conditions to form the diol.

Glycidol (2,3-Epoxy-1-propanol) : The alkoxide of piperidin-4-ol can directly open the epoxide ring of glycidol. The regioselectivity of this ring-opening is crucial and can be influenced by the reaction conditions (e.g., basic or acidic catalysis) to favor attack at the less hindered carbon, yielding the desired propane-1,2-diol structure.

3-Chloro-1,2-propanediol : Direct substitution of the chloride by the piperidin-4-ol alkoxide provides another route to the target molecule.

For the synthesis of chiral analogues, stereocontrolled methods are essential. This can be achieved by using enantiomerically pure starting materials, such as (R)- or (S)-glycidol. Alternatively, advanced catalytic methods can be employed. For example, the enantioselective desymmetrization of prochiral diols via O-alkylation using chiral catalysts offers a sophisticated strategy for creating stereodefined ether linkages. organic-chemistry.org While directly applied to 1,3-diols in some studies, the principles can be adapted for the synthesis of chiral 1,2-diol ethers. organic-chemistry.org The development of modular approaches combining photocatalysis with chiral nickel catalysts for the C(sp³)–H functionalization of protected diols also represents a cutting-edge strategy for accessing enantioenriched 1,2-diols that could serve as precursors. nih.gov

Control of Diastereoselectivity in Diol Derivatization

The propan-1,2-diol moiety of the target molecule contains a chiral center, which, in conjunction with any stereocenters on substituted piperidine analogues, necessitates precise control over diastereoselectivity. The two primary synthetic routes to the 3-(piperidin-4-yloxy)propane-1,2-diol core—nucleophilic opening of an epoxide and the Mitsunobu reaction—offer distinct opportunities and challenges for stereochemical control.

The reaction of a protected or unprotected 4-hydroxypiperidine (B117109) with a chiral, non-racemic glycidol derivative is a common strategy. The nucleophilic attack of the piperidinol oxygen on the epoxide ring proceeds via an S(_N)2 mechanism. This mechanism dictates that the attack occurs at the least sterically hindered carbon of the epoxide, and importantly, with inversion of configuration at that center. Therefore, the stereochemistry of the resulting diol is directly dependent on the chirality of the starting epoxide. For instance, the use of (R)-glycidol will lead to the (S)-configured diol, and vice versa. The diastereoselectivity of this reaction is generally high, provided the S(_N)2 pathway is favored.

Key factors influencing the regioselectivity and stereochemical outcome of the epoxide ring-opening include the choice of catalyst and reaction conditions. While the reaction can proceed under basic or neutral conditions, Lewis acid catalysis can be employed to activate the epoxide. However, care must be taken as Lewis acids can sometimes lead to a loss of regioselectivity and the formation of a mixture of products.

Another powerful method for controlling the stereochemistry is the Mitsunobu reaction. This reaction allows for the coupling of an alcohol, in this case, 4-hydroxypiperidine, with a nucleophile, which would be a protected glycerol (B35011) derivative, in the presence of a phosphine (B1218219) and an azodicarboxylate. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter. When a chiral protected glycerol derivative with a free primary or secondary alcohol is used, the stereochemistry of the newly formed ether linkage can be controlled. For example, reacting N-Boc-4-hydroxypiperidine with a chiral solketal (B138546) derivative (isopropylidene-protected glycerol) under Mitsunobu conditions would also proceed with inversion of configuration.

The following table summarizes the expected stereochemical outcomes for these key reactions:

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Reagents | Expected Stereochemical Outcome |

| 4-Hydroxypiperidine | (R)-Glycidol | Epoxide Opening (S(_N)2) | Base (e.g., NaH) | (S)-3-(Piperidin-4-yloxy)propane-1,2-diol |

| 4-Hydroxypiperidine | (S)-Glycidol | Epoxide Opening (S(_N)2) | Base (e.g., NaH) | (R)-3-(Piperidin-4-yloxy)propane-1,2-diol |

| N-Boc-4-hydroxypiperidine | (R)-Solketal | Mitsunobu Reaction | PPh(_3), DIAD | Inversion at the glycerol stereocenter |

| N-Boc-4-hydroxypiperidine | (S)-Solketal | Mitsunobu Reaction | PPh(_3), DIAD | Inversion at the glycerol stereocenter |

Convergent and Divergent Synthetic Pathways to this compound

Both convergent and divergent synthetic strategies can be strategically employed in the synthesis of this compound and a library of its analogues.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. This approach is highly effective for generating a library of related compounds for structure-activity relationship (SAR) studies. Starting with a common precursor, such as N-Boc-4-hydroxypiperidine, one can introduce the 3-oxy-propane-1,2-diol side chain. From this common intermediate, 3-(N-Boc-piperidin-4-yloxy)propane-1,2-diol, a divergent approach can be taken. The two hydroxyl groups of the diol can be selectively functionalized, for instance, by mono-acylation or mono-alkylation, to generate a series of analogues. Furthermore, the Boc-protecting group on the piperidine nitrogen can be removed, and the resulting secondary amine can be reacted with a diverse set of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to create a library of N-substituted analogues.

High-Throughput Synthesis and Library Generation Considerations

The demand for large numbers of structurally diverse compounds for drug discovery has led to the development of high-throughput synthesis and automated techniques for library generation. The synthesis of 3-(piperidin-4-yloxy)propane-1,2-diol analogues is amenable to these approaches.

Parallel synthesis platforms can be employed to expedite the generation of a library of these compounds. For instance, using a multi-well reaction block, the N-alkylation or N-acylation of the deprotected piperidine intermediate can be performed in a parallel fashion with a variety of reagents. Similarly, the derivatization of the diol moiety can be carried out in a high-throughput manner.

Solid-phase organic synthesis (SPOS) offers another powerful tool for library generation. A protected piperidine scaffold could be attached to a solid support, for example, through a suitable linker on the nitrogen atom. The subsequent synthetic steps, including the addition of the propan-1,2-diol side chain and its further derivatization, can be performed on the solid phase. The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple washing. After the desired modifications are complete, the final product is cleaved from the resin.

Comprehensive Spectroscopic Elucidation of 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for elucidating the precise atomic connectivity and stereochemical arrangement of 3-(Piperidin-4-yloxy)propane-1,2-diol HCl. The analysis of both one-dimensional (¹H, ¹³C) and two-dimensional spectra provides a detailed map of the molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the propanediol (B1597323) side chain. The piperidine ring protons would appear as complex multiplets due to axial and equatorial dispositions and their coupling. The protons on the propanediol moiety would present as distinct signals, with their chemical shifts influenced by the adjacent oxygen atoms. The presence of the hydrochloride salt would result in a broad, downfield signal for the N-H proton.

The ¹³C NMR spectrum provides complementary information, showing discrete resonances for each unique carbon atom in the molecule. The chemical shifts are indicative of the local electronic environment, with carbons attached to electronegative oxygen and nitrogen atoms appearing further downfield.

To definitively assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperidine ring (e.g., from H-2 to H-3 to H-4) and along the propane-1,2-diol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the H-4 proton of the piperidine ring and the C-1' carbon of the propanediol moiety (and vice-versa), confirming the ether linkage, which is the key structural connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is particularly useful for determining stereochemical relationships, such as the axial or equatorial orientation of protons on the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations Predicted chemical shifts (ppm) are relative to a standard reference (e.g., TMS) and can vary based on solvent and experimental conditions.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| Piperidine H-2/H-6 | 3.2 - 3.4 (m) | 45 - 47 | H-3/H-5 | C-3, C-4, C-5 |

| Piperidine H-3/H-5 | 1.8 - 2.2 (m) | 30 - 32 | H-2/H-6, H-4 | C-2, C-4, C-6 |

| Piperidine H-4 | 3.6 - 3.8 (m) | 75 - 77 | H-3/H-5 | C-2, C-3, C-5, C-6, C-1' |

| Propane (B168953) H-1' | 3.4 - 3.6 (m) | 72 - 74 | H-2' | C-4, C-2', C-3' |

| Propane H-2' | 3.8 - 4.0 (m) | 70 - 72 | H-1', H-3' | C-1', C-3' |

| Propane H-3' | 3.5 - 3.7 (m) | 63 - 65 | H-2' | C-1', C-2' |

| -OH (x2), -NH₂⁺- | Variable, broad | - | - | - |

The stereochemistry of the molecule is primarily centered on the conformation of the piperidine ring and the chiral center at C-2' of the propanediol moiety. The piperidine ring is expected to adopt a stable chair conformation. The analysis of vicinal coupling constants (³JHH) between adjacent protons can help determine their dihedral angles and thus their relative orientations (axial vs. equatorial). For example, a large coupling constant (8-13 Hz) between H-3 and H-4 would suggest a trans-diaxial relationship, while smaller coupling constants would indicate other arrangements.

NOESY data would further clarify these relationships. For instance, a NOE correlation between H-4 and the axial protons at H-2 and H-6 would confirm an equatorial position for the propanediol substituent, which is generally the more thermodynamically stable conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compound, and its fragmentation pattern offers corroborative evidence for the proposed structure.

HRMS analysis using a technique like Electrospray Ionization (ESI) would be performed to determine the exact mass of the molecular ion. For the free base, 3-(Piperidin-4-yloxy)propane-1,2-diol (C₈H₁₇NO₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 176.1281 Da. The high accuracy of HRMS allows for the calculation of the elemental formula, providing strong evidence for the molecular composition and distinguishing it from other potential isobaric compounds.

Table 2: HRMS Data for the Protonated Molecular Ion

| Ion Formula | Calculated Exact Mass (Da) |

| [C₈H₁₈NO₃]⁺ | 176.1281 |

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion ([M+H]⁺ at m/z 176.1) followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps confirm the molecular structure. Key predicted fragmentation pathways include:

Cleavage of the Piperidine Ring: A common fragmentation pathway for piperidine derivatives involves the opening of the ring, leading to characteristic neutral losses.

Loss of Water: The diol functionality can easily lose one or two molecules of water (H₂O, 18 Da), leading to fragment ions at m/z 158.1 and 140.1.

Ether Bond Cleavage: Scission of the C-O ether bond is a primary fragmentation route. This can occur in two ways:

Cleavage retaining the charge on the piperidine fragment, resulting in an ion at m/z 102.1 (C₅H₁₂NO⁺).

Cleavage retaining the charge on the propanediol side chain, though typically less favored.

Cleavage of the Propanediol Side Chain: Fragmentation can occur within the side chain itself, such as the loss of a CH₂OH group (31 Da).

Table 3: Predicted Major Fragment Ions in MS/MS Analysis

| Predicted m/z | Possible Fragment Ion Formula | Origin/Description |

| 158.1 | [C₈H₁₆NO₂]⁺ | Loss of H₂O from the parent ion |

| 102.1 | [C₅H₁₂NO]⁺ | Cleavage of the ether bond, charge on piperidine fragment |

| 84.1 | [C₅H₁₀N]⁺ | Loss of H₂O from the m/z 102.1 fragment |

| 74.1 | [C₃H₈O₂]⁺ | Protonated propane-1,2-diol from ether cleavage |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing rapid and non-destructive identification of key functional groups.

The IR spectrum of this compound would be dominated by several characteristic absorption bands:

A very broad and strong band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, likely overlapping with the N-H stretch of the ammonium (B1175870) salt.

Multiple sharp bands between 2950 and 2850 cm⁻¹ due to the C-H stretching of the aliphatic CH and CH₂ groups in the piperidine ring and side chain.

A strong band around 1100 cm⁻¹ is characteristic of the C-O-C ether linkage stretching vibration.

Additional C-O stretching bands from the primary and secondary alcohol groups would also be present in the 1200-1000 cm⁻¹ region.

N-H bending vibrations for the ammonium salt would appear in the 1600-1500 cm⁻¹ range.

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric C-C and C-H vibrations of the aliphatic backbone.

Table 4: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400 - 3200 (broad, strong) |

| N-H (Ammonium Salt) | Stretching | ~3200 (broad, overlaps with O-H) |

| C-H (Aliphatic) | Stretching | 2950 - 2850 (strong) |

| N-H (Ammonium Salt) | Bending | 1600 - 1500 (medium) |

| C-O (Ether) | Stretching | 1150 - 1085 (strong) |

| C-O (Alcohol) | Stretching | 1200 - 1000 (strong) |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Identification

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is a technique used to study the electronic transitions within a molecule. The absorption of light in this region (typically 200-800 nm) is characteristic of molecules containing chromophores, which are structural units with π-electron systems or non-bonding valence electrons that can be promoted to higher energy levels. uobabylon.edu.iq

The molecular structure of this compound is composed of a saturated piperidine ring, an ether linkage, and a propane-1,2-diol side chain. The molecule lacks any conjugated π-systems, aromatic rings, or carbonyl groups, which are typical strong chromophores that absorb in the near-UV and visible regions. masterorganicchemistry.com The primary sites for electronic transitions are the non-bonding (n) electrons on the oxygen and nitrogen atoms and the electrons in the carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-nitrogen sigma (σ) bonds.

The possible electronic transitions in this molecule are high-energy σ → σ* and n → σ* transitions. gdckulgam.edu.inlibretexts.org

σ → σ transitions:* These involve exciting an electron from a bonding σ orbital to an antibonding σ* orbital. Such transitions require very high energy and typically occur at wavelengths below 200 nm, which is in the vacuum-UV region and outside the range of standard spectrophotometers. uobabylon.edu.iqquimicaorganica.org

n → σ transitions:* These involve promoting a non-bonding electron from a nitrogen or oxygen atom to an antibonding σ* orbital. These transitions require less energy than σ → σ* transitions but still occur at short wavelengths. For saturated amines, ethers, and alcohols, the absorption bands for n → σ* transitions are generally found in the 175-200 nm range. quimicaorganica.org

Given the absence of low-energy electronic transitions (such as n → π* or π → π*), this compound is not expected to exhibit significant absorbance in the standard UV-Vis spectrum (200-800 nm). The compound would appear colorless and transparent in solution.

Table 1: Predicted Electronic Transitions for this compound

| Functional Group | Chromophore | Possible Transition(s) | Predicted λmax (nm) | Intensity |

| Alkane (C-C, C-H) | σ bonds | σ → σ | < 150 | Strong |

| Ether (C-O-C) | Oxygen lone pairs | n → σ | ~ 185 | Weak-Medium |

| Alcohol (-OH) | Oxygen lone pairs | n → σ | ~ 180 | Weak-Medium |

| Amine (C-N-C) | Nitrogen lone pair | n → σ | ~ 195 | Weak-Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method can provide precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and, for chiral compounds, its absolute stereochemistry.

A review of publicly available structural databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, based on extensive crystallographic studies of related 4-substituted piperidine derivatives, a number of structural features can be reliably predicted. researchgate.netnih.gov

Conformation of the Piperidine Ring: The six-membered piperidine ring is expected to adopt a stable chair conformation, as this arrangement minimizes both angular and torsional strain. In the hydrochloride salt, the ring nitrogen atom is protonated, forming a piperidinium (B107235) cation.

Orientation of the 4-Substituent: The bulky 3-oxypropane-1,2-diol group at the C4 position can theoretically exist in either an axial or an equatorial orientation.

Equatorial Conformation: Generally, large substituents preferentially occupy the equatorial position to minimize 1,3-diaxial steric interactions, which would destabilize the axial conformer. This is typically the lower-energy and more stable conformation.

Axial Conformation: Despite the steric bulk, studies on other 4-substituted piperidinium salts with polar substituents have shown that the axial conformer can be significantly stabilized. nih.gov This stabilization arises from favorable electrostatic interactions (e.g., intramolecular hydrogen bonding or dipole alignment) between the protonated nitrogen (N⁺-H) and the polar group at the C4 position, in this case, the ether oxygen. nih.gov Therefore, the energetic difference between the equatorial and axial conformers may be small, and both could potentially co-exist in equilibrium.

Stereochemistry of the Side Chain: The propane-1,2-diol moiety contains a stereocenter at the second carbon atom (C2'). Consequently, the molecule can exist as two enantiomers: (R)-3-(piperidin-4-yloxy)propane-1,2-diol and (S)-3-(piperidin-4-yloxy)propane-1,2-diol. A synthesis starting from achiral materials would produce a racemic mixture. X-ray crystallography of a single enantiomer would be required to determine the absolute configuration (R or S). If the compound crystallizes as a racemate, the unit cell would contain both enantiomers.

Without experimental data, the definitive conformation and solid-state packing arrangement remain unknown. A single-crystal X-ray diffraction experiment would be necessary to confirm these predictions and provide precise metrical parameters.

Table 2: Predicted Structural Features of this compound

| Structural Feature | Predicted Characteristic | Rationale / Influencing Factors |

| Piperidine Ring Conformation | Chair | Minimization of torsional and angle strain. This is the most stable conformation for six-membered saturated rings. |

| Substituent Orientation | Predominantly Equatorial | Minimization of steric hindrance from 1,3-diaxial interactions is generally favored for bulky groups. |

| Possible Axial Stabilization | Intramolecular electrostatic interactions between the N⁺-H group and the C4 ether oxygen may stabilize the axial conformer in the protonated salt form. nih.gov | |

| Side Chain Stereochemistry | Exists as R and S enantiomers | The C2' atom of the propane-1,2-diol group is a chiral center. |

| Absolute Stereochemistry | Undetermined | Requires experimental analysis (e.g., X-ray crystallography of a single enantiomer). |

Advanced Computational Chemistry Investigations of 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to model the electronic structure of a molecule, providing fundamental information about its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms—the conformation with the minimum energy. researcher.life For this analysis, a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p) is commonly used to balance accuracy and computational efficiency. nih.govunimib.it

The optimization process for 3-(Piperidin-4-yloxy)propane-1,2-diol HCl would begin with an initial structure and iteratively adjust bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Key structural features, such as the piperidine (B6355638) ring, are expected to adopt their most stable forms, typically a chair conformation. researchgate.net The process yields precise geometric parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Length | C-N (piperidine) | 1.47 Å |

| Bond Length | C-O (diol) | 1.42 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Bond Angle | C-N-C (piperidine) | 112.0° |

| Dihedral Angle | H-O-C-C (diol) | ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From these energies, various quantum reactivity descriptors can be calculated to predict the chemical behavior of the molecule. mdpi.com For this compound, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed more broadly across the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | 1.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.40 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.20 |

| Chemical Softness (S) | 1 / (2η) | 0.119 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.05 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. nih.gov It is invaluable for identifying regions that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. nih.govlibretexts.org

MEP maps use a color spectrum to denote electrostatic potential: red indicates regions of high electron density (negative potential), blue indicates regions of electron deficiency (positive potential), and green represents neutral potential. nih.gov

For this compound:

Red Regions : Expected around the oxygen atoms of the ether and diol functionalities due to the high electronegativity and lone pairs of electrons. These are sites susceptible to electrophilic attack.

Blue Regions : Expected around the hydrogen atoms of the hydroxyl (-OH) groups and the protonated nitrogen in the piperidine ring (due to the HCl salt). These electron-deficient areas are favorable sites for nucleophilic attack.

Green Regions : Expected over the carbon-hydrogen bonds of the piperidine and propane (B168953) backbones, indicating regions of relatively neutral charge.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics (Illustrative)

| Molecular Region | Dominant Atoms | Expected MEP Color | Predicted Reactivity |

|---|---|---|---|

| Diol Group | Oxygen | Red (Negative) | Site for Electrophilic Attack, H-Bond Acceptor |

| Hydroxyl Hydrogens | Hydrogen | Blue (Positive) | Site for Nucleophilic Attack, H-Bond Donor |

| Ether Linkage | Oxygen | Red (Negative) | Site for Electrophilic Attack, H-Bond Acceptor |

| Protonated Piperidine | N-H+ | Blue (Positive) | Site for Nucleophilic Attack, H-Bond Donor |

| Aliphatic Backbone | C, H | Green (Neutral) | Non-polar interactions |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations provide a static picture of the minimum-energy structure, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape—the full range of shapes a molecule can adopt at a given temperature—providing insights into its flexibility and dynamic behavior. scispace.comresearchgate.net

Conformational analysis of this compound involves studying the rotation around its single bonds. The molecule has several key rotatable bonds, particularly the C-O-C-C linkage between the piperidine ring and the propane chain, and the C-C bond within the diol moiety. chemscene.com

To systematically explore conformations, torsional potential energy scans can be performed. researchgate.net This involves rotating a specific dihedral angle in small increments (e.g., 15°) and calculating the potential energy at each step. nih.gov The resulting energy profile reveals low-energy, stable conformers (energy minima) and the energy barriers between them (energy maxima). MD simulations can then sample these low-energy states, revealing the most populated conformations in a dynamic system. The piperidine ring is expected to remain predominantly in a stable chair conformation throughout the simulation.

Table 4: Key Dihedral Angles for Conformational Analysis (Illustrative)

| Dihedral Angle | Atoms Involved | Description | Expected Low-Energy Conformations |

|---|---|---|---|

| τ1 | C(ring)-O-C-C(diol) | Rotation around the ether bond | Anti (~180°), Gauche (~±60°) |

| τ2 | O-C-C-O (diol) | Rotation of the diol backbone | Anti (~180°), Gauche (~±60°) |

| τ3 | C-C-C-N (ring) | Piperidine ring puckering | Chair conformation |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. For a polar and charged molecule like this compound, simulations in an aqueous environment are essential. The propane-1,2-diol moiety is itself a polar solvent capable of forming hydrogen bonds. nih.gov

MD simulations in a box of explicit water molecules would reveal how the solvent organizes around the solute. The polar hydroxyl groups and the charged ammonium (B1175870) center will form strong hydrogen bonds with water, stabilizing the molecule. nih.gov These solute-solvent interactions can alter the conformational preferences observed in the gas phase. For instance, certain conformations that allow for optimal hydrogen bonding with the surrounding water may become more populated. The hydrophobic parts of the piperidine ring may induce localized ordering of water molecules. Understanding these solvent effects is critical for predicting the molecule's behavior in a physiological or solution-based chemical setting.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These simulations provide valuable data that can be used for the identification and characterization of the compound, often in conjunction with experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For this compound, calculations would typically be performed on its optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Theoretical and experimental studies on similar piperidine-containing molecules have demonstrated that DFT calculations can effectively reproduce experimental chemical shifts. For instance, studies on 4-(1-pyrrolidinyl)piperidine (B154721) have shown good agreement between calculated and experimental ¹H and ¹³C NMR data. researchgate.net The predicted chemical shifts for the title compound would be expected to show characteristic signals for the piperidine ring protons and carbons, as well as for the propanediol (B1597323) moiety.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperidine CH₂ (axial) | 1.5 - 1.7 | m |

| Piperidine CH₂ (equatorial) | 1.8 - 2.0 | m |

| Piperidine CH (ether link) | 3.3 - 3.5 | m |

| O-CH₂ | 3.4 - 3.6 | m |

| CH-OH | 3.8 - 4.0 | m |

| Diol OH | 4.0 - 4.2 | br s |

| NH₂⁺ | 8.5 - 9.5 | br s |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Piperidine C (adjacent to N) | 45 - 55 |

| Piperidine C (ether link) | 70 - 75 |

| O-CH₂ | 65 - 70 |

| CH-OH | 70 - 75 |

Infrared (IR) Spectroscopy: Computational frequency calculations can simulate the IR spectrum of a molecule, providing information about its vibrational modes. For this compound, the simulated spectrum would be expected to show characteristic absorption bands for the O-H stretch of the diol, the N-H stretch of the protonated piperidine, C-O stretching of the ether and alcohol groups, and C-H stretching and bending vibrations. diva-portal.org The broadness of the O-H stretching band in experimental spectra of alcohols like propan-1-ol, due to hydrogen bonding, can also be computationally modeled. docbrown.info

Interactive Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (diol) | 3200 - 3500 | Strong, Broad |

| N-H stretch (ammonium) | 2800 - 3000 | Medium, Broad |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-O stretch (alcohol) | 1000 - 1200 | Strong |

UV-Vis Spectroscopy: The prediction of UV-Vis spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za For this compound, which lacks extensive chromophores, significant absorption in the UV-Vis region is not expected. The ultraviolet spectrum of heteroaromatic compounds is characteristic of the π-electron system. britannica.com As the piperidine ring is saturated, any absorption would likely be at shorter wavelengths in the UV region. Computational methods can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

A plausible synthetic route to 3-(Piperidin-4-yloxy)propane-1,2-diol is the Williamson ether synthesis, involving the reaction of piperidin-4-ol with a suitable 3-carbon epoxide or a related species. masterorganicchemistry.comyoutube.com Computational chemistry can be employed to investigate the mechanism of this S_N2 reaction.

Transition state theory is a cornerstone of these investigations. By mapping the potential energy surface of the reaction, the structures of the reactants, transition state, and products can be determined. The energy barrier (activation energy) for the reaction can be calculated from the energy difference between the reactants and the transition state. This provides insights into the reaction kinetics. For the synthesis of 3-(Piperidin-4-yloxy)propane-1,2-diol, computational analysis would likely focus on the nucleophilic attack of the piperidin-4-olate on an epoxide, such as glycidol (B123203). The calculations would model the bond-breaking and bond-forming processes that occur at the transition state.

Interactive Table: Computational Parameters for a Postulated Williamson Ether Synthesis Reaction

| Parameter | Description | Predicted Value |

| ΔE_act | Activation Energy | 15 - 25 kcal/mol |

| ν_i | Imaginary Frequency of TS | -200 to -400 cm⁻¹ |

| Key Bond Distances in TS | C-O (forming) | 2.0 - 2.5 Å |

| C-O (breaking, epoxide) | 1.8 - 2.2 Å |

In Silico Design Principles for Related Analogues

In silico methods are invaluable in the rational design of new molecules with desired properties. For this compound, analogues could be designed to modulate its physicochemical and potential biological properties. Computational tools can predict how structural modifications will affect properties such as lipophilicity, solubility, and receptor binding affinity.

Structure-activity relationship (SAR) studies can be guided by computational approaches. researchgate.net For instance, modifications to the piperidine ring, such as substitution at the nitrogen or on the ring carbons, could be explored. The effect of these substitutions on the molecule's conformation and electronic properties can be calculated. Similarly, the propane-1,2-diol side chain could be altered, for example, by changing its length or introducing other functional groups.

Molecular docking is a key computational technique used in drug design. If a biological target for this class of compounds were identified, docking simulations could be used to predict the binding mode and affinity of designed analogues. nih.govnih.govtandfonline.com This would involve docking a library of virtual compounds into the active site of the target protein and scoring them based on their predicted binding energies. This process allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.

Interactive Table: In Silico Design Strategies for Analogues

| Modification Strategy | Rationale | Computational Tools |

| Substitution on Piperidine N | Modulate basicity and lipophilicity | pKa prediction, logP calculation |

| Isosteric Replacement of Diol | Alter hydrogen bonding capacity | Molecular mechanics, quantum mechanics |

| Conformationally Restricted Analogues | Enhance binding affinity and selectivity | Conformational analysis, molecular dynamics |

Investigation of Biological Interaction Mechanisms of 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl

Fundamental Principles of Small Molecule-Biological Target Interactions

Small molecules, such as 3-(Piperidin-4-yloxy)propane-1,2-diol HCl, exert their effects by physically interacting with biological macromolecules, most commonly proteins and nucleic acids. nih.govwikipedia.org These interactions are governed by the principles of molecular recognition, where the small molecule (ligand) binds to a specific site on the target molecule. nih.gov The binding is driven by an array of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The three-dimensional structure and electronic properties of both the small molecule and the binding site dictate the specificity and strength of this interaction. nih.gov A successful interaction, often analogized to a "lock and key" mechanism, induces a conformational change in the biological target, which in turn modulates its function, leading to a physiological response. nih.gov The ultimate goal in studying these interactions is to connect the biological effects of a compound to its specific molecular targets. chemicalbook.com

In Vitro Binding Studies with Purified Biomolecular Targets

To understand the specific molecular targets of this compound, researchers would perform in vitro binding studies using purified biological molecules like enzymes, receptors, or other proteins. These controlled experiments are essential for determining binding affinity, kinetics, and the mechanism of interaction.

Receptor-Ligand Binding Kinetics and Thermodynamics

Receptors are proteins that play a crucial role in cellular communication. acs.org The interaction between a ligand and a receptor is defined by its kinetics (the rates of binding and unbinding) and thermodynamics (the energy changes associated with binding). acs.orgresearchgate.net

Kinetics: The association rate constant (kₒₙ) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (kₒff) describes how quickly it unbinds. vulcanchem.com The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₑ). vulcanchem.com

Thermodynamics: The binding affinity is quantified by the equilibrium dissociation constant (Kₑ), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. researchgate.net A smaller Kₑ value indicates a stronger binding affinity. researchgate.net The Gibbs free energy change (ΔG) of binding relates to Kₑ and indicates the spontaneity of the interaction. acs.org Further studies can determine the enthalpic (ΔH) and entropic (ΔS) contributions to the binding, providing deeper insight into the forces driving the interaction. google.com

Protein-Ligand Interaction Analysis (e.g., using Fluorescence Polarization, Mass Spectrometry)

Several biophysical techniques are available to quantify protein-ligand interactions in real-time. chemscene.comnih.gov

Fluorescence Polarization (FP): This technique is widely used for its sensitivity and suitability for high-throughput screening. google.com It relies on measuring the change in the rotational speed of a fluorescently labeled ligand upon binding to a much larger protein. A small, unbound fluorescent ligand tumbles rapidly in solution, resulting in low polarization of its emitted light. When bound to a large protein, its tumbling slows significantly, leading to a measurable increase in fluorescence polarization. This change can be used to determine binding affinity (Kₑ). google.com

Mass Spectrometry (MS): Mass spectrometry can be used to directly observe the non-covalent complex between a protein and a ligand. Techniques like electrospray ionization mass spectrometry (ESI-MS) allow for the detection of the intact protein-ligand complex, confirming the binding stoichiometry and providing information about the binding affinity.

Hypothetical Example Data: FP Competition Assay

This table illustrates how data from a fluorescence polarization competition assay might be presented. In this hypothetical experiment, the ability of this compound to displace a known fluorescent ligand from a target protein is measured. This data is for illustrative purposes only.

| Target Protein | Known Fluorescent Ligand | Kᵢ of this compound (nM) |

| Receptor X | Fluorescein-Ligand A | 850 |

| Enzyme Y | TAMRA-Ligand B | 1200 |

| Protein Z | BODIPY-Ligand C | > 10,000 |

Allosteric Modulation and Orthosteric Binding Mechanisms

Small molecules can bind to two principal types of sites on a receptor or enzyme:

Orthosteric Site: This is the primary, evolutionarily conserved binding site for the endogenous substrate or ligand. A molecule that binds here is called an orthosteric ligand and will typically compete directly with the natural ligand.

Allosteric Site: This is any other site on the protein. A molecule binding to an allosteric site can modulate the protein's activity by inducing a conformational change that affects the orthosteric site's ability to bind its ligand or to trigger a functional response. Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or silent (having no effect on their own but blocking other modulators). A key advantage of allosteric modulators is their potential for greater target specificity, as allosteric sites are generally less conserved across protein families than orthosteric sites.

Distinguishing between these mechanisms would involve carefully designed competition binding assays. For instance, if this compound can alter the binding affinity or efficacy of a known orthosteric ligand without completely displacing it, this would suggest an allosteric mechanism.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs to probe the importance of its key structural features: the piperidine (B6355638) ring, the ether linkage, and the propane-1,2-diol group.

For example, analogs could be made by:

Modifying substituents on the piperidine nitrogen.

Changing the position of the ether linkage on the piperidine ring (e.g., from position 4 to 3).

Altering the length or nature of the linker between the ether and the diol.

Modifying or replacing the diol moiety.

By comparing the binding affinities or functional activities of these analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This information is crucial for optimizing the lead compound's potency and selectivity. While no specific SAR studies for this compound are publicly available, research on other piperidine derivatives has shown that modifications to the piperidine ring and its substituents can significantly impact receptor affinity and functional activity.

Elucidating Key Pharmacophoric Elements through Chemical Modification

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The identification of these key pharmacophoric elements for this compound can be systematically achieved through chemical modification and subsequent structure-activity relationship (SAR) studies. nih.govmdpi.com This process involves synthesizing and testing a series of analogues where specific parts of the molecule are altered to probe their importance for biological activity.

The core structure of this compound consists of three main components: the piperidine ring, the ether linkage, and the propane-1,2-diol moiety. Each of these can be systematically modified to determine its contribution to target binding.

The Piperidine Ring: The basic nitrogen of the piperidine ring is likely to be protonated at physiological pH, forming a positively charged group that can engage in ionic interactions or hydrogen bonds with the biological target. researchgate.net Modifications could include N-alkylation, N-acylation, or substitution on the carbon atoms of the ring. For instance, altering the stereochemistry of substituents on the piperidine ring can provide insights into the spatial requirements of the binding pocket. whiterose.ac.ukrsc.org

The Ether Linkage: The ether oxygen atom can act as a hydrogen bond acceptor. Replacing the ether linkage with a thioether, an ester, or an amide group would alter the electronic properties and hydrogen bonding capacity of this linker, thereby providing information on its role in target interaction.

The Propane-1,2-diol Moiety: The two hydroxyl groups of the diol are potential hydrogen bond donors and acceptors. Esterification or etherification of one or both of these hydroxyl groups, or changing their stereochemical configuration, would help to map the hydrogen bonding landscape of the binding site.

The biological activity of each synthesized analogue would be evaluated in a relevant assay. The resulting data would allow for the construction of a pharmacophore model, highlighting the essential features for activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

| Modification | Rationale for Modification | Hypothetical Change in Activity | Inferred Pharmacophoric Importance |

|---|---|---|---|

| N-methylation of piperidine | To probe the importance of the protonated secondary amine for ionic interactions. | Significant decrease | A positively charged nitrogen is a key pharmacophoric feature for electrostatic interactions. |

| Replacement of ether oxygen with a methylene (B1212753) group | To assess the role of the ether oxygen as a hydrogen bond acceptor. | Moderate to significant decrease | The ether oxygen is likely an important hydrogen bond acceptor. |

| Esterification of the primary hydroxyl group | To determine the contribution of the primary alcohol as a hydrogen bond donor/acceptor. | Moderate decrease | The primary hydroxyl group contributes to binding, likely through hydrogen bonding. |

| Inversion of stereochemistry at the secondary hydroxyl group | To investigate the spatial arrangement of the hydroxyl group in the binding pocket. | Significant decrease | The specific stereochemistry of the secondary alcohol is crucial for optimal interaction. |

Molecular Docking and Dynamics for Binding Mode Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding mode of a ligand to its protein target at an atomic level. researchgate.netresearchgate.net These in silico techniques can provide valuable insights into the intermolecular interactions that stabilize the ligand-protein complex, guiding further chemical modifications to enhance binding affinity and selectivity. researchgate.net

The process begins with the generation of a three-dimensional structure of this compound. If the crystal structure of the biological target is known, molecular docking can be used to place the ligand into the binding site in various possible orientations and conformations. mdpi.com Docking algorithms score these poses based on factors like shape complementarity and intermolecular forces. researchgate.net

The most promising binding poses from docking are then subjected to MD simulations. nih.govnih.gov MD simulates the movement of atoms in the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. nih.gov These simulations can reveal the stability of the predicted binding mode, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. nih.govyoutube.com

Key interactions that would be analyzed include:

Hydrogen Bonds: Between the hydroxyl groups and the ether oxygen of the ligand and polar residues in the binding site.

Ionic Interactions: Involving the protonated piperidine nitrogen and acidic residues like aspartate or glutamate.

Hydrophobic Interactions: Between the carbon skeleton of the piperidine ring and nonpolar residues.

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Protein Target

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Protonated Piperidine Nitrogen | Ionic Bond, Hydrogen Bond | Aspartic Acid, Glutamic Acid, Serine |

| Ether Oxygen | Hydrogen Bond | Tyrosine, Threonine, Asparagine |

| Primary Hydroxyl Group | Hydrogen Bond | Histidine, Glutamine, Main chain carbonyls |

| Secondary Hydroxyl Group | Hydrogen Bond | Serine, Threonine, Aspartic Acid |

| Piperidine Ring (aliphatic) | Hydrophobic Interaction | Leucine, Valine, Isoleucine, Phenylalanine |

Cellular Target Engagement Assays (mechanism-focused)

While in vitro and in silico methods provide valuable information, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. catapult.org.uk Cellular target engagement assays are designed to provide direct evidence of a drug binding to its target in a physiological setting. nih.govresearchgate.netnih.gov Several mechanism-focused assays can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein often increases the protein's thermal stability. acs.orgresearchgate.netnih.gov In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures. nih.govresearchgate.net The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding. rsc.org

Bioluminescence or Fluorescence Resonance Energy Transfer (BRET/FRET): These assays measure the proximity between two molecules that are tagged with a donor and an acceptor fluorophore (or a luciferase and a fluorophore for BRET). nih.gov To measure target engagement, the target protein can be expressed as a fusion with one tag, and a fluorescently labeled version of the compound or a competitive ligand can be used. A BRET or FRET signal is generated when the fluorescent ligand binds to the tagged protein, and this signal can be displaced by the unlabeled this compound in a concentration-dependent manner.

Affinity-Based Proteomics: This approach involves using a modified version of the compound (e.g., with a photoreactive group and an enrichment tag) to covalently label and then pull down its binding partners from the cell lysate. The captured proteins are then identified by mass spectrometry. Competition experiments with an excess of the unmodified this compound can confirm the specificity of the interactions.

Table 3: Comparison of Cellular Target Engagement Assays

| Assay Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. nih.gov | Label-free; applicable to native proteins in intact cells. nih.gov | Not all proteins show a significant thermal shift upon ligand binding. catapult.org.uk |

| BRET/FRET | Measures proximity between a tagged protein and a fluorescent ligand. | High sensitivity; allows for real-time measurements in living cells. nih.gov | Requires genetic modification of the target protein and a suitable fluorescent ligand. |

| Affinity-Based Proteomics | Uses a modified compound to capture and identify binding partners. | Can identify unknown targets (off-targets). | Requires chemical modification of the compound, which may alter its binding properties. |

Advanced Analytical Methodologies for Purity and Quantitative Analysis of 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the fundamental quantitative data needed to confirm the empirical formula and stoichiometric composition of the hydrochloride salt.

CHNS/O analysis is a highly reliable and cost-effective technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. mt.comaurigaresearch.com This is achieved through the combustion of a small, accurately weighed amount of the sample in an elemental analyzer. mt.com The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector. measurlabs.com Oxygen is determined separately by pyrolysis.

The experimental percentages are compared against the theoretical values calculated from the molecular formula of 3-(Piperidin-4-yloxy)propane-1,2-diol HCl (C₈H₁₈ClNO₃). A close correlation between the found and calculated values confirms the elemental composition and purity of the compound.

Table 4: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Found % (Example) | Acceptance Criteria |

|---|---|---|---|

| Carbon (C) | 45.39 | 45.45 | ± 0.4% |

| Hydrogen (H) | 8.57 | 8.61 | ± 0.3% |

| Nitrogen (N) | 6.62 | 6.59 | ± 0.3% |

| Oxygen (O) | 22.67 | 22.58 | ± 0.4% |

| Chlorine (Cl) | 16.75 | (Determined by IC) | (Determined by IC) |

To specifically and accurately quantify the chloride (Cl⁻) content and confirm the 1:1 stoichiometry of the hydrochloride salt, Ion Chromatography (IC) is the method of choice. diduco.com IC is a powerful technique for separating and quantifying ionic species.

For the analysis, a dilute aqueous solution of the API is injected into the IC system. The chloride ion is separated from other anions on an ion-exchange column and quantified using a conductivity detector. diduco.com This analysis is crucial for confirming the correct salt form and for detecting any inorganic ionic impurities. researchgate.net

Table 5: Illustrative Ion Chromatography Results for Chloride Content

| Parameter | Result |

|---|---|

| Theoretical Chloride Content | 16.75% w/w |

| Measured Chloride Content | 16.81% w/w |

| Recovery | 100.4% |

Titrimetric Methods for Acid-Base Quantification

Titrimetric analysis provides a robust and cost-effective method for the quantitative determination of this compound. As the compound is the hydrochloride salt of a piperidine (B6355638) derivative, it can be accurately quantified through acid-base titration. The principle of this method relies on the neutralization reaction between the acidic piperidinium (B107235) hydrochloride and a standard basic titrant. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction, can be determined using either a colorimetric indicator or, more precisely, through potentiometric measurements.

The reaction for the titration of this compound with a strong base, such as sodium hydroxide (NaOH), is as follows:

C₈H₁₇NO₃·HCl + NaOH → C₈H₁₇NO₃ + NaCl + H₂O

For the quantification of amine hydrochlorides, non-aqueous titrations are often employed to achieve a sharper and more distinct endpoint, especially for weakly acidic substances. gfschemicals.comhnsgroupofcolleges.org In the case of this compound, a potentiometric titration in a non-aqueous solvent system is a suitable method for accurate purity and quantitative analysis.

A typical procedure involves dissolving a precisely weighed amount of the this compound sample in a suitable non-aqueous solvent, such as a mixture of methanol and water. The solution is then titrated with a standardized solution of sodium hydroxide in a non-aqueous solvent, like ethanol or methanol. metrohm.com The change in potential is monitored using a pH glass electrode and a reference electrode as the titrant is added. axispharm.comuobabylon.edu.iq The endpoint of the titration is identified by the point of maximum inflection on the titration curve, which is a plot of the measured potential (or pH) against the volume of titrant added. uobabylon.edu.iq

The purity of the this compound can be calculated from the volume of the standard titrant consumed at the endpoint, the molarity of the titrant, and the initial mass of the sample.

Detailed Research Findings:

While specific titrimetric studies on this compound are not extensively available in the public domain, the methodology is well-established for similar amine hydrochlorides and piperidine derivatives. google.comresearchgate.netresearchgate.net Research on the titrimetric analysis of various amines and their salts has demonstrated the reliability of non-aqueous titrations for their quantification. gfschemicals.comsips.org.in Potentiometric endpoint detection is particularly advantageous as it overcomes issues with colored or turbid solutions and provides more objective results compared to visual indicators. axispharm.com

The choice of solvent and titrant is critical for a successful titration. For amine hydrochlorides, dissolving the sample in glacial acetic acid and titrating with perchloric acid is a common approach. hnsgroupofcolleges.orgbrainkart.com In this scenario, mercuric acetate can be added to replace the chloride ion with the acetate ion, which is a stronger base and facilitates the titration. brainkart.com However, for the titration of the acidic hydrochloride salt, a strong base as a titrant is also a valid and frequently used method.

Below are hypothetical but representative data tables from a potentiometric titration for the purity determination of two different batches of this compound.

| Volume of 0.1 M NaOH (mL) | Measured Potential (mV) | First Derivative (ΔmV/ΔV) | Second Derivative (Δ²mV/ΔV²) |

|---|---|---|---|

| 18.50 | 210 | - | - |

| 19.00 | 225 | 30 | - |

| 19.50 | 245 | 40 | 20 |

| 19.80 | 280 | 116.7 | 255.7 |

| 20.00 | 350 | 350 | 1166.5 |

| 20.20 | 420 | 350 | 0 |

| 20.50 | 455 | 116.7 | -777.7 |

| 21.00 | 475 | 40 | -153.4 |

| 21.50 | 490 | 30 | -20 |

| Parameter | Value |

|---|---|

| Mass of Sample | 0.4250 g |

| Molarity of NaOH Titrant | 0.1000 M |

| Endpoint Volume | 20.10 mL |

| Molecular Weight of this compound | 211.69 g/mol |

| Calculated Purity | 99.8% |

| Volume of 0.1 M NaOH (mL) | Measured Potential (mV) | First Derivative (ΔmV/ΔV) | Second Derivative (Δ²mV/ΔV²) |

|---|---|---|---|

| 18.00 | 205 | - | - |

| 18.50 | 220 | 30 | - |

| 19.00 | 240 | 40 | 20 |

| 19.30 | 275 | 116.7 | 255.7 |

| 19.50 | 345 | 350 | 1166.5 |

| 19.70 | 415 | 350 | 0 |

| 20.00 | 450 | 116.7 | -777.7 |

| 20.50 | 470 | 40 | -153.4 |

| 21.00 | 485 | 30 | -20 |

| Parameter | Value |

|---|---|

| Mass of Sample | 0.4185 g |

| Molarity of NaOH Titrant | 0.1000 M |

| Endpoint Volume | 19.60 mL |

| Molecular Weight of this compound | 211.69 g/mol |

| Calculated Purity | 98.9% |

Emerging Research Avenues and Future Perspectives for 3 Piperidin 4 Yloxy Propane 1,2 Diol Hcl

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

The synthesis of piperidine-containing molecules is a cornerstone of pharmaceutical chemistry. Traditional synthetic methods, however, can be inefficient, costly, and environmentally burdensome. The future of synthesizing 3-(Piperidin-4-yloxy)propane-1,2-diol HCl will likely focus on the adoption of green chemistry principles to improve sustainability and efficiency.

One promising area of research is the development of synthetic routes with high atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy minimize waste by design. For instance, addition reactions are inherently atom-economical as all reactant atoms are present in the product. Future synthetic strategies for this compound could involve catalytic hydrogenation or reductive amination, which are known to be more atom-efficient than classical methods. The use of multi-component reactions, where three or more reactants combine in a single step to form the product, also represents a powerful strategy for achieving pot, atom, and step economic (PASE) synthesis of highly functionalized piperidines.

Moreover, the principles of green chemistry extend beyond atom economy to include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. Research into the synthesis of piperidines from biomass-derived platform chemicals like furfural (B47365) is an example of a move towards more sustainable starting materials. Such approaches could be adapted for the synthesis of precursors to this compound, thereby reducing the environmental footprint of its production.

| Synthetic Approach | Green Chemistry Principle | Potential Advantage |

|---|---|---|

| Catalytic Hydrogenation | High Atom Economy | Reduced waste, higher efficiency. |

| Reductive Amination | High Atom Economy | Efficient C-N bond formation. |

| Multi-component Reactions | Step Economy, Atom Economy | Fewer reaction steps, less waste. |

| Use of Biomass-derived Feedstocks | Renewable Starting Materials | Reduced reliance on fossil fuels. |

| Ultrasonic Irradiation | Energy Efficiency | Potentially faster and more efficient reactions. |